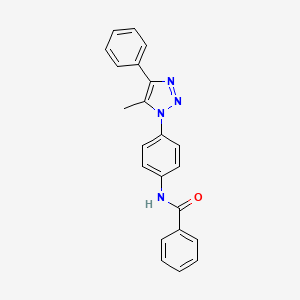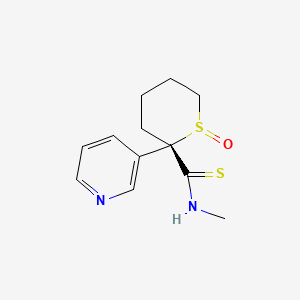
1-(tert-Butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- is a chemical compound with the following structural formula:
- It is also known by other names, including 2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane and 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane .
- The compound belongs to the class of organic materials known as aromatic hydrocarbons.
1-(tert-Butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde: C14H19ClO
.Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves the epoxidation of using a peracid (e.g., m-chloroperbenzoic acid). This reaction forms the oxirane ring, resulting in the desired product.
Reaction Conditions: The epoxidation typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
Industrial Production: While I don’t have specific industrial production methods, this compound may be synthesized on a larger scale using similar principles.
Analyse Des Réactions Chimiques
Reactivity: The compound is an epoxide, which makes it susceptible to nucleophilic attack at the oxirane ring.
Common Reagents and Conditions: Nucleophiles (e.g., amines, thiols) can open the oxirane ring. Acidic or basic conditions may be employed to facilitate this process.
Major Products: The opening of the oxirane ring leads to various products, such as alcohols or amines, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding epoxide reactions.
Biology and Medicine: Investigating its biological activity could reveal potential drug candidates or enzyme inhibitors.
Industry: The compound may find applications in the synthesis of other chemicals or as an intermediate in pharmaceutical manufacturing.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other epoxides, such as and , share structural similarities. the unique combination of the tert-butyl group and the chlorophenyl moiety sets this compound apart.
Propriétés
Formule moléculaire |
C14H15ClN2O |
|---|---|
Poids moléculaire |
262.73 g/mol |
Nom IUPAC |
1-tert-butyl-3-(4-chlorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C14H15ClN2O/c1-14(2,3)17-8-11(9-18)13(16-17)10-4-6-12(15)7-5-10/h4-9H,1-3H3 |
Clé InChI |
KOTLFNKRIPNHLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C=C(C(=N1)C2=CC=C(C=C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12938700.png)


![4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B12938726.png)
![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12938729.png)



![2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol](/img/structure/B12938752.png)

![(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone](/img/structure/B12938778.png)
